4-(1-Fluoroethyl)pyrimidine-5-carbonitrile

Medicinal Chemistry ADME Property Prediction Scaffold Optimization

The 4-(1-fluoroethyl) substituent delivers a carefully tuned LogP (~1.1) that balances passive membrane permeability with metabolic stability—critical for CNS-penetrant kinase inhibitors and antiviral nucleoside programs. Substitution with a generic pyrimidine-5-carbonitrile disrupts SAR, risking potency loss and irreproducible results. Supplied at ≥98% purity with predictable reactivity under mild conditions, this building block integrates seamlessly into parallel medicinal chemistry and automated library synthesis, enabling gram-scale production of 5-substituted pyrimidine carbocyclic nucleoside candidates.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
CAS No. 1427195-36-5
Cat. No. B3240049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Fluoroethyl)pyrimidine-5-carbonitrile
CAS1427195-36-5
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1C#N)F
InChIInChI=1S/C7H6FN3/c1-5(8)7-6(2-9)3-10-4-11-7/h3-5H,1H3
InChIKeyFCDHRGKSQHCMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Fluoroethyl)pyrimidine-5-carbonitrile (CAS 1427195-36-5) as a Research-Grade Pyrimidine-5-Carbonitrile Scaffold


4-(1-Fluoroethyl)pyrimidine-5-carbonitrile (CAS 1427195-36-5) is a specialized heterocyclic building block within the pyrimidine-5-carbonitrile class, characterized by a C7H6FN3 molecular formula and a molecular weight of 151.14 g/mol . Its core structural features include a pyrimidine ring substituted with a carbonitrile group at the 5-position and a distinctive 1-fluoroethyl group at the 4-position . This compound is primarily utilized as a versatile intermediate in medicinal chemistry research, particularly for the synthesis of more complex 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. As a high-purity research reagent, it is available with a purity of ≥95% from select vendors, making it suitable for both early-stage laboratory exploration and scaled-up industrial synthesis due to its mild and safe operational characteristics .

Why In-Class Pyrimidine-5-Carbonitriles Are Not Interchangeable with 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile (CAS 1427195-36-5)


Substituting 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile with a generic pyrimidine-5-carbonitrile analog is not feasible due to the profound impact of the specific 1-fluoroethyl substituent on both physicochemical and biological properties. This compound's utility as an intermediate is predicated on the unique reactivity and electronic characteristics conferred by the fluoroalkyl group [1]. Critically, the class of pyrimidine-5-carbonitriles exhibits divergent biological activities depending on the nature and position of their substituents. For instance, while compounds with the difluoroethyl moiety are reported to inhibit CDK9-mediated transcription , derivatives with alternative groups have been developed as EGFR or VEGFR-2 inhibitors [2]. The presence of the 1-fluoroethyl group is not a generic feature but a specific design element that directs the compound's metabolic stability, target affinity, and downstream synthetic applications, making unverified substitution a significant risk to experimental reproducibility and program success. The quantitative evidence below details precisely why this particular compound is prioritized.

Quantifiable Differentiation of 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile (CAS 1427195-36-5) from Key Analogs


Differentiation in Calculated Lipophilicity (LogP) vs. Non-Fluorinated Analog

The introduction of a single fluorine atom in the 1-fluoroethyl group of 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile results in a subtle but strategically important modulation of lipophilicity compared to its non-fluorinated analog, 4-ethylpyrimidine-5-carbonitrile. The presence of the fluorine atom is predicted to decrease the LogP by approximately 0.2-0.4 units, thereby enhancing aqueous solubility without the dramatic increase in hydrophobicity seen with a trifluoromethyl group [1]. This balance is critical for optimizing oral bioavailability and reducing non-specific binding in biological assays. The data is derived from comparative in silico predictions using standardized algorithms.

Medicinal Chemistry ADME Property Prediction Scaffold Optimization

Differentiation in Calculated Topological Polar Surface Area (TPSA) vs. Alternative Scaffolds

4-(1-Fluoroethyl)pyrimidine-5-carbonitrile possesses a topological polar surface area (TPSA) of approximately 49.8 Ų, a value that is identical to its close analog 4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile but lower than that of many other common pyrimidine-5-carbonitrile derivatives which feature additional hydrogen bond donors or acceptors [1]. This specific TPSA value is particularly significant as it falls well within the optimal range for favorable oral absorption and blood-brain barrier (BBB) penetration (generally <90 Ų for BBB and <140 Ų for oral drugs) [2]. This suggests that compounds derived from this scaffold may have a higher probability of achieving favorable CNS exposure or oral bioavailability compared to more polar pyrimidine-5-carbonitrile analogs.

Drug-likeness Membrane Permeability In Silico Screening

Comparative Reactivity and Synthetic Utility as an Intermediate

4-(1-Fluoroethyl)pyrimidine-5-carbonitrile is specifically cited as a crucial intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Its synthetic advantage lies in the combination of a reactive carbonitrile group at the 5-position and the sterically accessible 1-fluoroethyl group at the 4-position. This arrangement allows for selective and efficient derivatization in multi-step syntheses under mild reaction conditions, a feature that is not uniformly applicable to other in-class compounds. For instance, the difluoroethyl analog (4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile) is reported to have a different biological profile as a kinase inhibitor , indicating that the specific fluorination pattern of this compound directs it toward a distinct and valuable application space in nucleoside drug development. The documented industrial convenience of its synthetic process further differentiates it from more complex or less stable pyrimidine-5-carbonitrile derivatives [1].

Organic Synthesis Chemical Building Block Nucleoside Analogs

Physicochemical Stability and Handling Profile

Quantifiable predicted physicochemical properties, specifically the boiling point and density, provide a clear operational distinction between 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile and its 4-(1,1-difluoroethyl) analog. The target compound has a predicted boiling point of 291.4±30.0 °C and a density of 1.21±0.1 g/cm³ . In contrast, the 4-(1,1-difluoroethyl) analog is reported to have a boiling point of 277.5±40.0 °C and a density of 1.3±0.1 g/cm³ . While these are predicted values, the ~14°C difference in boiling point and the higher density of the difluoro analog indicate distinct physical behaviors that can affect purification, handling, and formulation steps. The target compound's properties suggest it may be slightly less volatile and easier to handle in certain synthetic workups.

Chemical Procurement Compound Management Stability Data

Differentiation in Predicted Acid Dissociation Constant (pKa)

The predicted acid dissociation constant (pKa) for 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile is -1.74±0.27, a value that is significantly lower than that of its non-fluorinated or differently substituted analogs . This extremely low pKa indicates that the compound is a very weak base and will remain almost entirely un-ionized across the full physiological pH range (pH 1-8). This behavior is in stark contrast to many other pyrimidine derivatives, which can have pKa values in the 2-5 range, leading to variable degrees of ionization in different bodily compartments [1]. The consistent neutral state of 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile provides a predictable and uniform profile for passive membrane diffusion, which is a critical advantage in the design of molecules intended for intracellular targets or for crossing biological barriers.

Physicochemical Profiling Ionization State Drug Design

Optimal Scientific and Industrial Applications for 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile (CAS 1427195-36-5)


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Medicines

4-(1-Fluoroethyl)pyrimidine-5-carbonitrile is specifically designed as a key intermediate in the synthesis of complex 5-substituted pyrimidine carbocyclic nucleoside medicines. Its procurement is justified for medicinal chemistry teams engaged in antiviral or anticancer nucleoside drug discovery programs. The compound's documented advantages include a simple and safe operational process with mild reaction conditions, making it convenient for both laboratory-scale synthesis and industrial production [1].

Scaffold Optimization for CNS-Penetrant Kinase Inhibitors

Given its favorable in silico physicochemical profile—specifically its low TPSA (~49.8 Ų) and consistently neutral charge at physiological pH (predicted pKa of -1.74) [REFS-2, REFS-3]—this compound is an ideal starting scaffold for medicinal chemistry programs targeting CNS kinases or other intracellular targets requiring passive membrane permeability. The 1-fluoroethyl group offers a strategic balance of lipophilicity and metabolic stability, providing a differentiated advantage over more polar pyrimidine-5-carbonitrile analogs that may struggle to cross the blood-brain barrier.

Lead Optimization Requiring Fine-Tuned Lipophilicity

For structure-activity relationship (SAR) studies where subtle modulation of lipophilicity is critical, 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile provides a unique, quantifiable advantage. Its predicted LogP (~1.1) represents a carefully tuned balance, offering enhanced solubility compared to non-fluorinated ethyl analogs (LogP ~1.4) without the excessive hydrophobicity of a trifluoromethyl group. This makes it a superior choice for improving the drug-likeness of a lead series by addressing issues of poor solubility or high non-specific binding [3].

Industrial-Scale Synthesis of Fluorinated Heterocyclic Libraries

This compound serves as a robust building block for the parallel synthesis of diverse fluorinated heterocyclic libraries. Its availability in high purity (≥95%) from multiple vendors , combined with its predictable reactivity and physicochemical stability (e.g., boiling point of 291.4±30.0 °C) , makes it suitable for automated synthesis platforms and large-scale compound collection enhancement. The distinct physical properties compared to the 4-(1,1-difluoroethyl) analog allow for simplified purification workflows, a key consideration in industrial chemistry operations.

Quote Request

Request a Quote for 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.